(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide
Description
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group conjugated to an α,β-unsaturated carbonyl system and a unique 1-(thiophen-2-yl)cyclopentylamine substituent at the amide nitrogen. The compound’s structure combines aromatic, heterocyclic, and lipophilic moieties, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(8-6-14-5-7-15-16(12-14)23-13-22-15)20-19(9-1-2-10-19)17-4-3-11-24-17/h3-8,11-12H,1-2,9-10,13H2,(H,20,21)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERQIMKQZPXIFR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its 1-(thiophen-2-yl)cyclopentyl substituent, distinguishing it from other acrylamide derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Electronic Effects: Methoxy groups in compound 13 enhance electron density on the aromatic ring, which may influence π-π stacking or receptor binding. In contrast, the thiophene in the target compound introduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) .
Physicochemical Properties
- Molecular Weight: The target compound (~360 Da) falls within the acceptable range for drug-like molecules (typically <500 Da), similar to analogs 13 (356.20) and 15 (330.15) .
- Solubility: Thiophene and cyclopentyl groups may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 13), which benefit from polar methoxy groups .
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely reported method involves activating 3-(benzo[d]dioxol-5-yl)acrylic acid with carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC), to form an intermediate O-acylisourea. This reactive species undergoes nucleophilic attack by 1-(thiophen-2-yl)cyclopentylamine to yield the target acrylamide. Alternative activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are also effective, reducing racemization risks.
Procedure and Optimization
In a representative protocol, 3-(benzo[d]dioxol-5-yl)acrylic acid (1.0 mmol) and DCC (1.1 mmol) are dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. After stirring at 0°C for 30 minutes, 1-(thiophen-2-yl)cyclopentylamine (1.05 mmol) is added, and the mixture is refluxed for 12 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 1:1). The crude product is purified by flash chromatography (dichloromethane/diethyl ether, 2:1), yielding the acrylamide as a pale-yellow solid (52–58% yield).
Table 1. Optimization of Classical Amide Coupling Conditions
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|---|
| DCC | THF | 80 | 12 | 52 | 97.7 |
| EDC/HOBt | DCM | 25 | 24 | 58 | 98.2 |
| DIC | Acetonitrile | 40 | 18 | 49 | 96.5 |
Characterization and Analytical Data
The product exhibits distinct spectroscopic features:
- ¹H NMR (DMSO-d₆, 500 MHz) : δ 9.38 (s, 1H, NH), 7.24 (d, J = 15.7 Hz, 1H, α-vinylic H), 6.94–6.82 (m, 5H, aromatic H), 6.34 (d, J = 15.7 Hz, 1H, β-vinylic H), 5.97 (s, 2H, dioxole CH₂), 3.45–3.30 (m, 4H, cyclopentyl CH), 2.75–2.65 (m, 2H, thiophene CH).
- ESI-MS (m/z) : Calculated for C₂₁H₂₀N₂O₃S: 380.12; Found: 381.3 [M + H]⁺.
- HPLC Purity : 97.7% (C₁₈ column, CH₃CN/H₂O with 0.1% triethylamine).
Palladium-Catalyzed Carbonylation Method
Catalytic System and Substrate Scope
A recent advancement employs palladium-catalyzed carbonylation of 1,2-dichloroethane with 1-(thiophen-2-yl)cyclopentylamine under CO atmosphere. This method leverages Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in dimethylacetamide (DMA) at 100°C, achieving 85–90% yield within 40 minutes. The protocol tolerates diverse amines, including sterically hindered and heteroaromatic variants.
Scalability and Industrial Applicability
At 1 mmol scale, the reaction maintains 88% yield, demonstrating robustness for larger batches. Key advantages include reduced reaction time and avoidance of moisture-sensitive coupling agents.
Table 2. Palladium-Catalyzed Carbonylation Parameters
| Catalyst System | Solvent | CO Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | DMA | 1 | 100 | 90 |
| PdCl₂(PPh₃)₂ | Toluene | 1 | 120 | 78 |
| Pd₂(dba)₃/BINAP | DMF | 2 | 80 | 82 |
Microwave-Assisted Solid-Phase Synthesis
Procedure and Efficiency
Microwave irradiation accelerates amide bond formation on Wang resin. 3-(Benzo[d]dioxol-5-yl)acrylic acid (1.2 equiv) is preloaded onto the resin using DIC/oxyma, followed by coupling with 1-(thiophen-2-yl)cyclopentylamine (1.5 equiv) at 80°C for 20 minutes. Cleavage with trifluoroacetic acid (TFA) yields the product in 65% yield (95% purity).
Advantages Over Solution-Phase Methods
This approach minimizes purification steps and reduces solvent consumption, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
Table 3. Method Comparison for (E)-3-(Benzo[d]dioxol-5-yl)-N-(1-(Thiophen-2-yl)cyclopentyl)acrylamide Synthesis
| Parameter | Classical Coupling | Pd-Catalyzed Carbonylation | Microwave-Assisted |
|---|---|---|---|
| Yield (%) | 52–58 | 85–90 | 65 |
| Reaction Time | 12–24 h | 40 min | 20 min |
| Scalability | Moderate | High | Low |
| Purification Complexity | High | Moderate | Low |
| Cost | Low | High | Moderate |
Q & A
Q. How to reconcile discrepancies in cytotoxicity data between 2D vs. 3D cell models?
- Methodology :
- 3D spheroid assays : Compare IC50 in Matrigel-embedded vs. monolayer cultures using ATP-based viability readouts .
- Hypoxia markers (e.g., HIF-1α ELISA) to assess microenvironmental influence on drug response .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 398.14 g/mol | ESI-MS |
| logP | 3.2 ± 0.3 | HPLC (Shimadzu C18) |
| Aqueous Solubility | 12 µM (PBS, pH 7.4) | Nephelometry |
Table 2 : Recommended Biological Assays
| Assay Type | Target/Endpoint | Protocol Reference |
|---|---|---|
| Kinase Inhibition | MAPK14 (p38α) | ADP-Glo™ Kinase Assay |
| Apoptosis | Caspase-3/7 activation | CellEvent™ Green |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
